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# Application Note: Structural Elucidation of D-Methionyl-L-serine using NMR Spectroscopy

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Audience: Researchers, scientists, and drug development professionals.

Introduction Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and non-destructive analytical technique for determining the three-dimensional structure of molecules in solution.[1][2] For peptides, NMR provides critical information on amino acid sequence, conformation, and dynamics under near-physiological conditions.[1][3] This application note provides a detailed protocol for the structural elucidation of the dipeptide **D-Methionyl-L-serine** using a suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments. The workflow covers sample preparation, data acquisition, and interpretation of ¹H NMR, ¹³C NMR, Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) spectra.

#### **Experimental Protocols**

A systematic series of NMR experiments is required for the complete structural assignment of **D-Methionyl-L-serine**.

## Sample Preparation

Proper sample preparation is critical for acquiring high-quality NMR data.[4]

 Purity: The **D-Methionyl-L-serine** sample should have a purity of >95% to avoid interference from contaminants.[3][4]



- Concentration: For 1D and 2D experiments on a small molecule like a dipeptide, a concentration of 1-5 mM is recommended to achieve a good signal-to-noise ratio.[4][5]
- Solvent: Deuterated solvents are necessary to avoid large solvent signals in <sup>1</sup>H NMR spectra. For observing exchangeable amide and hydroxyl protons, a solvent system of 90% H<sub>2</sub>O / 10% D<sub>2</sub>O is ideal.[3][6] The D<sub>2</sub>O provides the necessary lock signal for the spectrometer. If exchangeable protons are not of interest, dissolving the sample in 99.9% D<sub>2</sub>O will simplify the spectrum by replacing NH and OH protons with deuterium.
- Buffer and pH: A suitable buffer, such as a phosphate buffer, should be used to maintain a stable pH.[6][7] The pH should be adjusted to a range of 4.0-7.0 for optimal results, as this minimizes the exchange rate of amide protons.[6] The total salt concentration should ideally be kept below 100-200 mM.[6]
- Procedure:
  - Dissolve 2-3 mg of D-Methionyl-L-serine in 500 μL of 90% H<sub>2</sub>O / 10% D<sub>2</sub>O phosphate buffer.
  - Adjust the pH to ~5.0 using dilute DCl or NaOD.
  - Transfer the solution into a high-quality 5 mm NMR tube.

#### **NMR Data Acquisition**

All spectra should be acquired on a high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.

- ¹H NMR: A standard 1D proton experiment is the starting point to identify all proton signals and their multiplicities.
  - Pulse Program: Standard single-pulse experiment (e.g., 'zg30').
  - Solvent Suppression: Use presaturation or WATERGATE for water signal suppression.
  - Acquisition Parameters: 16-32 scans, 2s relaxation delay.



- ¹³C NMR: A 1D carbon experiment identifies all unique carbon environments. Proton decoupling is used to produce sharp singlet peaks for each carbon.
  - Pulse Program: Standard proton-decoupled pulse sequence (e.g., 'zgpg30').
  - Acquisition Parameters: 1024-4096 scans, 2s relaxation delay.
- 2D <sup>1</sup>H-<sup>1</sup>H COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds (<sup>2</sup>J or <sup>3</sup>J coupling).[8] It is essential for identifying adjacent protons within each amino acid spin system.[3][9]
  - Pulse Program: DQF-COSY (e.g., 'cosygpmfqf') is often preferred for higher resolution.[8]
  - Acquisition Parameters: 2-4 scans per increment, 256-512 increments in the indirect dimension.
- 2D <sup>1</sup>H-<sup>13</sup>C HSQC (Heteronuclear Single Quantum Coherence): This experiment reveals direct one-bond correlations between protons and the carbons they are attached to.[10][11] Edited HSQC experiments can also distinguish between CH/CH<sub>3</sub> and CH<sub>2</sub> groups by their phase.[8][11]
  - Pulse Program: Standard edited HSQC sequence (e.g., 'hsqcedetgpsisp2.3').
  - Acquisition Parameters: 4-8 scans per increment, 128-256 increments in the indirect dimension.
- 2D <sup>1</sup>H-<sup>13</sup>C HMBC (Heteronuclear Multiple Bond Correlation): This crucial experiment shows correlations between protons and carbons over two to three bonds (and sometimes four).[11]
  It is used to connect different spin systems across non-protonated carbons, such as the peptide bond's carbonyl carbon.[12]
  - Pulse Program: Standard HMBC sequence (e.g., 'hmbcgplpndqf').
  - Acquisition Parameters: 8-16 scans per increment, 256-512 increments in the indirect dimension, optimized for a long-range coupling of ~8 Hz.[8]

#### **Data Presentation**



The following tables summarize the expected quantitative data for **D-Methionyl-L-serine**. Chemical shifts are referenced to an internal standard (e.g., DSS or TSP) or the residual solvent signal.

Table 1: Expected <sup>1</sup>H NMR Data for **D-Methionyl-L-serine** 

Atom Name	Residue	Expected δ (ppm)	Multiplicity	Coupling (J, Hz)
NH	Amide	8.1 - 8.5	d	³J(HN,Hα) ≈ 7-8
Ηα	D-Met	4.4 - 4.6	dd	<sup>3</sup> J(Hα,Hβ)
Нβ	D-Met	2.1 - 2.3	m	
Ну	D-Met	2.5 - 2.7	t	³J(Hγ,Hβ) ≈ 7
Hε (S-CH <sub>3</sub> )	D-Met	2.1	S	
NH <sub>2</sub>	L-Ser	8.3 - 8.7	t	
Ηα	L-Ser	3.8 - 4.0	t	³J(Hα,Hβ) ≈ 5-6
Ηβ	L-Ser	3.7 - 3.9	d	

| OH | L-Ser | 5.0 - 5.5 | t | |

Table 2: Expected <sup>13</sup>C NMR Data for **D-Methionyl-L-serine** 



Atom Name	Residue	Expected δ (ppm)	
C=O (Peptide)	D-Met	171 - 174	
Сα	D-Met	52 - 55	
Сβ	D-Met	30 - 32	
Су	D-Met	29 - 31	
Cε (S-CH <sub>3</sub> )	D-Met	14 - 16	
C=O (Carboxyl)	L-Ser	173 - 176	
Са	L-Ser	55 - 58	

 $\mid$  C $\beta\mid$  L-Ser  $\mid$  61 - 63  $\mid$ 

Table 3: Key Expected 2D NMR Correlations



Experiment	From	То	Correlation Type	Purpose
COSY	Met Hα	Met Hβ	³J	Identify Met spin system
	Мет Нβ	Met Hy	<sup>3</sup> J	Identify Met spin system
	Ser Hα	Ser Hβ	<sup>3</sup> J	Identify Ser spin system
	Ser Hα	Ser NH2	3J	Connect backbone and sidechain
HSQC	Met Hα	Met Cα	1 <b>J</b>	Assign Met Cα
	Met Hβ	Met Cβ	¹J	Assign Met Cβ
	Met Hy	Met Cy	¹J	Assign Met Cy
	Met Ηε	Met Cε	1)	Assign Met S- CH₃
	Ser Hα	Ser Cα	¹J	Assign Ser Cα
	Ser Hβ	Ser Cβ	¹J	Assign Ser Cβ
НМВС	Met Hα	Met C=O (Peptide)	2J	Confirm Met intra-residue connectivity
	Мет Нβ	Met Cα, Met Cγ	²J, ³J	Confirm Met sidechain
	Ser NH2	Met C=O (Peptide)	<sup>2</sup> J	Key peptide bond linkage
	Ser Hα	Met C=O (Peptide)	3]	Key peptide bond linkage

| | Ser H $\alpha$  | Ser C=O (Carboxyl) |  $^2$ J | Confirm Ser intra-residue connectivity |

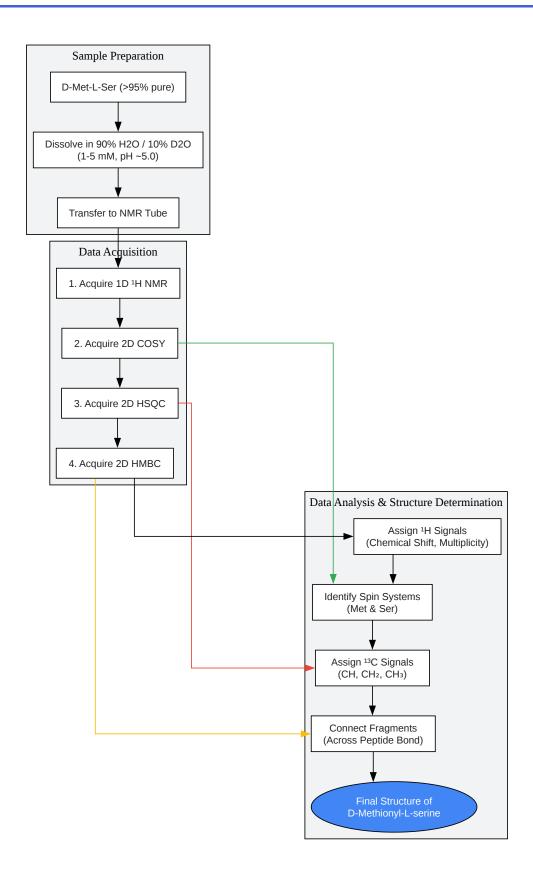




## Structural Elucidation Workflow and Visualizations

The structural elucidation process follows a logical progression where information from simpler experiments is used to interpret more complex ones.





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**Caption:** Experimental workflow for NMR structural elucidation.



The analysis begins with the 1D  $^1$ H spectrum to locate all proton signals. The COSY spectrum is then used to establish through-bond connectivities, allowing for the identification of the separate D-Methionine and L-Serine spin systems. For example, the correlation between the  $\alpha$ -proton and  $\beta$ -protons of serine defines that residue's sidechain. The HSQC spectrum correlates these assigned protons to their directly attached carbons, enabling the assignment of the  $^{13}$ C spectrum.

The final and most critical step is to connect the two amino acid fragments. This is achieved using the HMBC spectrum, which reveals long-range correlations. The key correlation is from the amide proton (NH<sub>2</sub>) of L-Serine to the carbonyl carbon (C=O) of D-Methionine. This <sup>3</sup>J correlation unambiguously establishes the peptide bond linkage and confirms the sequence as D-Met followed by L-Ser.

**Caption:** Key NMR correlations for assembling the dipeptide structure.

#### Conclusion

This application note outlines a comprehensive NMR-based strategy for the complete structural elucidation of **D-Methionyl-L-serine**. By systematically applying 1D and 2D NMR experiments, including <sup>1</sup>H, <sup>13</sup>C, COSY, HSQC, and HMBC, one can unambiguously determine the covalent structure and sequence of the dipeptide. The HMBC experiment is particularly vital, as it provides the through-bond correlations necessary to link the individual amino acid spin systems across the peptide bond. This workflow is broadly applicable to the structural analysis of other small peptides and is a cornerstone of chemical and biological research in drug development.

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